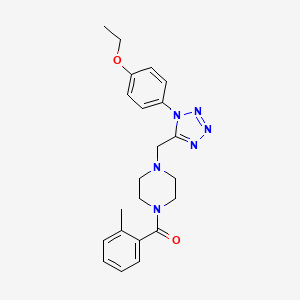

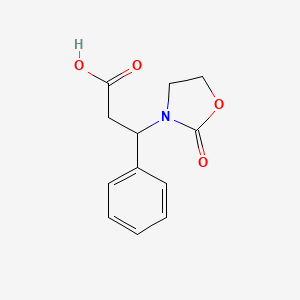

3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Oxo-1,3-oxazolidin-3-yl)acetic acid” is a chemical compound with the empirical formula C5H7NO4 . It is a heterocyclic building block used in early discovery research .

Molecular Structure Analysis

The molecular weight of “(2-Oxo-1,3-oxazolidin-3-yl)acetic acid” is 145.11 . The SMILES string representation is O=C(OCC1)N1CC(O)=O .Physical And Chemical Properties Analysis

This compound is a solid . The InChI key is VJVCFQBYLWXKHP-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Trading N and O Asymmetric Syntheses of β-Hydroxy-α-Amino Acids via α-Hydroxy-β-Amino Esters

Research demonstrates the utility of oxazolidinones in the asymmetric synthesis of β-hydroxy-α-amino acids, showcasing their importance in creating enantiopure compounds through a sequence of well-defined reactions. This process highlights the versatility of oxazolidin-3-yl derivatives in synthetic organic chemistry, specifically in generating valuable chiral building blocks for pharmaceutical applications (Davies et al., 2013).

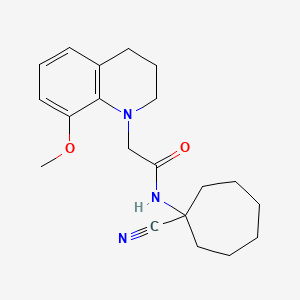

Antibacterial Applications

New Potent Antibacterial Oxazolidinone with an Improved Class Safety Profile Oxazolidinones, including 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid derivatives, have been identified as significant antibacterial agents. A novel compound demonstrated high activity against Gram-positive pathogens while showing a reduced potential for side effects commonly associated with this class, such as myelosuppression and monoamine oxidase inhibition (Gordeev & Yuan, 2014).

Catalytic Applications

Catalytic One‐Pot Synthesis of 4‐(Hetero)aryl Substituted 5‐(2‐Oxoethyl) Oxazol‐2(3H)‐ones by Coupling—Isomerization—Elimination Sequence The catalytic capabilities of oxazolidinones extend to facilitating one-pot synthesis processes. This particular research underscores the role of these compounds in efficiently creating oxazol-2(3H)-ones, which are valuable in various synthetic and medicinal chemistry applications (Boersch et al., 2016).

Conformational Analysis and Applications

Beta-Pseudopeptide Foldamers The Homo-Oligomers of (4R)-(2-Oxo-1,3-Oxazolidin-4-Yl)-Acetic Acid (D-Oxac)

This research focuses on the conformational properties and analysis of oxazolidinone derivatives, revealing their potential as beta-pseudopeptide foldamers. These findings suggest applications in designing novel biomimetic structures and materials, leveraging the inherent conformational preferences of these compounds (Luppi et al., 2004).

Wirkmechanismus

Action Environment:

Environmental factors matter! Temperature, pH, and other conditions influence the compound’s stability and efficacy. For instance, exposure to light or moisture might degrade it.

Sigma-Aldrich: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Sigma-Aldrich: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid Santa Cruz Biotechnology: (2-Oxo-1,3-oxazolidin-3-yl)acetic acid

Safety and Hazards

Eigenschaften

IUPAC Name |

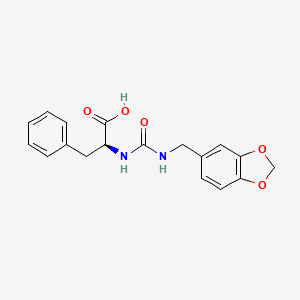

3-(2-oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

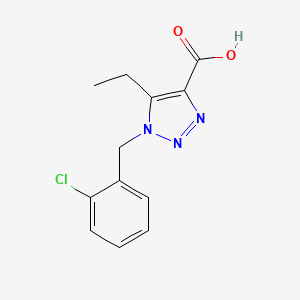

InChI |

InChI=1S/C12H13NO4/c14-11(15)8-10(9-4-2-1-3-5-9)13-6-7-17-12(13)16/h1-5,10H,6-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSLINIWXMFCJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/no-structure.png)

![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2584433.png)

![N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584435.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2584439.png)

![Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2584440.png)

![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584449.png)